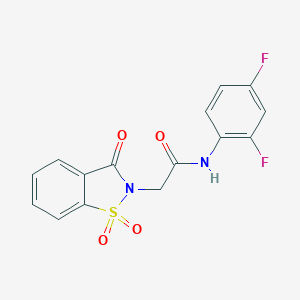

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKJISATGZTKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C15H10F2N2O4S

- Molecular Weight : 352.31 g/mol

- CAS Number : [Not specified in the sources]

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic effects on cancer cells and its potential as an enzyme inhibitor.

Cytotoxic Activity

Recent investigations have highlighted the cytotoxic properties of this compound against several cancer cell lines. For instance, it was found to exhibit significant antiproliferative effects on the HCT-116 colorectal cancer cell line. The following table summarizes the IC50 values of related compounds:

| Compound | IC50 (µM) |

|---|---|

| 3c | 1.184 ± 0.06 |

| 3e | 3.403 ± 0.18 |

| Cabozantinib | 16.350 ± 0.86 |

These results indicate that compounds structurally related to this compound demonstrate superior cytotoxicity compared to established chemotherapeutics like cabozantinib .

Selectivity and Safety

The selectivity index (SI) of these compounds was also evaluated to assess their safety profiles. For example:

- Compound 3c exhibited a SI greater than 20 against normal WI38 cells.

- Compound 3e showed a SI greater than 3.

This suggests that these compounds can selectively target cancer cells while minimizing toxicity to normal cells .

The mechanism underlying the cytotoxic effects involves apoptosis induction and cell cycle arrest. Studies using Annexin V-FITC/PI staining demonstrated that treatment with these compounds led to significant G0/G1 phase arrest in HCT-116 cells, indicating their potential role in disrupting cell proliferation pathways .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Related compounds have shown effectiveness in inhibiting metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for various therapeutic applications including neurological disorders and certain cancers .

Case Studies

In a recent study focused on the synthesis and evaluation of derivatives similar to this compound, several compounds were tested for their biological activity:

- Compound 3c : Demonstrated high selectivity and significant cytotoxicity against colorectal cancer cells.

- Compound 3e : Exhibited a favorable safety profile with a notable selective index.

These findings emphasize the therapeutic potential of benzisothiazole derivatives in oncology .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence pharmacological and physicochemical properties. Key analogs include:

Key Trends :

Modifications to the Acetamide Chain

Varying the chain length or introducing heteroatoms alters conformational flexibility:

Key Insight : Shorter chains (e.g., acetamide) favor target engagement, while longer chains (e.g., propanamide) may introduce steric hindrance .

Crystallographic and Conformational Differences

- N-(4-Hydroxyphenyl)-... (): The dihedral angle between benzisothiazol and phenol rings is 84.9°, creating a twisted conformation that may limit π-stacking interactions .

- Target Compound : The 2,4-difluorophenyl group likely adopts a planar orientation relative to the benzisothiazol core, enhancing intermolecular interactions in hydrophobic environments .

Preparation Methods

Synthesis of Methyl 2-(1,1-Dioxido-3-Oxo-1,2-Benzisothiazol-2(3H)-Yl)Acetate

Reagents : Saccharin sodium (25 mmol), methyl chloroacetate (25 mmol), DMF (30 mL).

Conditions : Stirring at 90–110°C for 3–4 hours.

Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

Yield : 86%.

This step establishes the acetoxy-benzisothiazole core, which is hydrolyzed to the carboxylic acid or directly modified to introduce the acetamide group.

Amide Bond Formation with 2,4-Difluoroaniline

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Aminolysis | Methyl ester, 2,4-DFA | Toluene | 6–8 | ~70 |

| EDCI/HOBt Coupling | Carboxylic acid, 2,4-DFA | DMF | 12 | 75–80 |

Key considerations include the electron-withdrawing effect of fluorine substituents on the aniline’s nucleophilicity, necessitating slightly elevated temperatures or prolonged reaction times compared to non-fluorinated analogues.

Alternative Pathway: Chloroacetamide Intermediate

A less common but efficient route involves the displacement of a chloroacetamide intermediate by the benzisothiazole sodium salt.

Synthesis of Chloroacetamide Precursor

Reagents : 2,4-Difluoroaniline, chloroacetyl chloride.

Conditions : Dropwise addition of chloroacetyl chloride to aniline in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours.

Yield : 85–90%.

Nucleophilic Substitution with Benzisothiazole Sodium Salt

Reagents : N-(2,4-Difluorophenyl)chloroacetamide, saccharin sodium.

Conditions : Reflux in acetone for 4–6 hours.

Yield : 65–70%.

This method avoids ester hydrolysis steps but requires careful handling of moisture-sensitive intermediates.

Purification and Characterization

Recrystallization : Ethanol or ethanol/water mixtures are preferred for final product purification, achieving >95% purity.

Analytical Data :

-

Spectroscopic Confirmation : ¹H NMR (DMSO-d₆) δ 10.23 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 2H, Ar-F), 4.52 (s, 2H, CH₂).

Challenges and Optimization Opportunities

-

Low Yields in Coupling Steps : EDCI-mediated couplings occasionally suffer from side reactions; switching to HATU or T3P may improve efficiency.

-

Solvent Selection : DMF, while effective, complicates purification; alternative solvents (e.g., THF, acetonitrile) warrant exploration.

-

Green Chemistry : Catalytic methods or solvent-free conditions could enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.